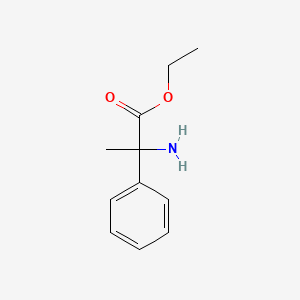

Ethyl 2-amino-2-phenylpropanoate

描述

Significance as a Versatile Synthetic Building Block in Organic Synthesis

The utility of Ethyl 2-amino-2-phenylpropanoate in organic synthesis is significant. It serves as a key intermediate in the creation of various biologically active compounds and chiral drugs. lookchem.com Its structural features allow for the construction of molecules with specific three-dimensional arrangements, which is often crucial for their biological function and efficacy. lookchem.com The presence of both an amino group and an ester group provides two reactive sites for further chemical modifications, enabling its incorporation into larger, more complex molecular frameworks. For instance, it can be a precursor for the synthesis of other α-amino acid derivatives or used in multicomponent reactions to build molecular diversity. acs.org

Context within Amino Acid Ester Chemistry and Propanoate Derivatives

This compound belongs to the class of α-amino acid esters. The esterification of the carboxylic acid group in α-amino acids is a common and important modification, yielding compounds that are widely used in several fields. rsc.org α-amino acid esters are crucial in peptide synthesis and act as ligands in bioinorganic chemistry. rsc.org Furthermore, they are precursors for a variety of biologically active compounds, including pharmaceuticals. rsc.orgresearchgate.net Enzymes like α-amino acid ester hydrolases have specific activity towards these esters, which is exploited in the production of semi-synthetic antibiotics. researchgate.net

As a propanoate derivative, this compound is related to propanoic acid and its various esters, known as propionates or propanoates. wikipedia.org Propanoates are important precursor chemicals that can be esterified to yield products with versatile applications in the production of pharmaceuticals, plastics, and cosmetics. researchgate.net Many propanoate esters are known for their characteristic fruity odors and are used as solvents or flavoring agents. wikipedia.orgwikipedia.org

Structural Characteristics and Fundamental Stereochemical Considerations in α-Amino Esters

The molecular structure of this compound features a central α-carbon atom bonded to four different groups: a phenyl ring, an amino group, a methyl group, and an ethyl ester group. This makes the α-carbon a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-Ethyl 2-amino-2-phenylpropanoate and (R)-Ethyl 2-amino-2-phenylpropanoate.

This stereochemistry is a critical aspect of its chemical identity. The specific spatial arrangement (S- or R-configuration) plays a crucial role in its reactivity and its interactions with other chiral molecules, including biological targets like enzymes and receptors. Consequently, the synthesis of enantiomerically pure forms is often a primary goal. Methods to achieve this include chiral resolution, where a racemic mixture is separated into its constituent enantiomers, and asymmetric synthesis, where one enantiomer is selectively produced. For example, racemic this compound can be resolved by reacting it with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Canonical SMILES | CCOC(=O)C(C)(C1=CC=CC=C1)N |

| InChI Key | INIZIUDFZIBLPT-UHFFFAOYSA-N |

| CAS Number | 20398-59-8 fluorochem.co.uk |

Table 2: Comparison with Related Propanoate Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | C₁₁H₁₅NO₂ | 193.24 | α-amino, α-phenyl, α-methyl groups |

| Ethyl L-phenylalaninate | C₁₁H₁₅NO₂ | 193.24 | α-amino, α-benzyl group (no α-methyl) |

| Ethyl 2-nitro-3-phenylpropanoate | C₁₁H₁₃NO₄ | 223.23 | α-nitro group instead of amino, β-phenyl group |

| Propyl propanoate | C₆H₁₂O₂ | 116.16 | No amino or phenyl groups; propyl ester |

属性

IUPAC Name |

ethyl 2-amino-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIZIUDFZIBLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Amino 2 Phenylpropanoate and Its Derivatives

Conventional Synthetic Pathways to Ethyl 2-amino-2-phenylpropanoate

Traditional synthetic routes to α-amino esters often involve multi-step sequences starting from corresponding α-amino acids or their precursors. These methods, while established, can sometimes be lengthy and require protection/deprotection steps.

Direct esterification of the parent amino acid, 2-amino-2-phenylpropanoic acid, is a fundamental approach to obtaining the ethyl ester. The most common method is the Fischer esterification, which involves reacting the amino acid with ethanol (B145695) in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄).

The use of HCl is particularly advantageous as it serves a dual purpose: it catalyzes the esterification reaction and converts the resulting amino ester into its hydrochloride salt. This salt is often a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which can be an oil and more prone to degradation. The process involves bubbling dry HCl gas through a suspension of the amino acid in anhydrous ethanol or by using a solution of HCl in ethanol. The reaction mixture is typically heated to reflux to drive the equilibrium towards the product.

An alternative pathway involves the hydrolysis of a corresponding α-amino nitrile. For instance, a Strecker synthesis can provide the α-amino nitrile, which is then subjected to hydrolysis in the presence of ethanolic HCl. This one-pot reaction directly yields the ethyl ester hydrochloride salt.

| Method | Reagents | Key Features | Reference |

| Fischer Esterification | 2-Amino-2-phenylpropanoic acid, Ethanol, HCl (gas or solution) | Forms stable hydrochloride salt directly; reaction driven by heat. | General Knowledge |

| Nitrile Hydrolysis | α-Amino-α-phenylpropanenitrile, Ethanol, HCl, Water | Can be part of a one-pot Strecker synthesis sequence. |

Reductive amination provides a versatile method for forming amines and, by extension, amino esters. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. libretexts.org

To synthesize an α-amino ester like this compound, a key precursor would be an α-keto ester, specifically ethyl 2-oxo-2-phenylpropanoate. The reductive amination of this keto ester with ammonia (B1221849) would, in principle, yield the target α-amino ester.

The reaction proceeds in two main steps:

Imine Formation: The ketone group of the α-keto ester reacts with ammonia to form an imine intermediate.

Reduction: The imine is then reduced to an amine. A variety of reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd, Ni). libretexts.orguni-bayreuth.de

A related strategy is decarboxylative transamination, where 2-amino-2-phenylpropanoate salts themselves can act as an amine source to convert aromatic aldehydes into arylmethylamines under mild conditions. researchgate.net While this specific example produces a different product, it highlights the reactivity of the amino group in this class of compounds. A more general approach involves the reductive amination of carboxylic acids, catalyzed by zinc acetate (B1210297) with a silane (B1218182) reducing agent, which could be adapted for amino acid synthesis. rsc.org

| Precursor | Amine Source | Reducing Agent | Key Features | Reference |

| Ethyl 2-oxo-2-phenylpropanoate | Ammonia | NaBH₄, NaBH₃CN, or H₂/Catalyst | Two-step, one-pot process; versatile choice of reducing agents. | libretexts.orguni-bayreuth.de |

| Carboxylic Acid | Amine | Phenylsilane (with Zinc Acetate catalyst) | Catalytic approach applicable to a broad range of substrates. | rsc.org |

Multicomponent Reaction Approaches for N-Protected Phenylalanine Ethyl Esters

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. These reactions are atom-economical and can rapidly generate molecular complexity from simple precursors.

A significant advancement in the synthesis of α-amino esters is the zinc-mediated Mannich-type reaction. This three-component reaction provides a direct route to structures like N-protected phenylalanine ethyl esters. A typical procedure involves the reaction of an organic halide, an amine, and an aldehyde derivative. acs.org

Specifically, α-amino esters with a phenylalanine scaffold can be synthesized via a straightforward reaction between a benzylic organozinc reagent (generated in situ from a benzyl (B1604629) halide and zinc dust), an amine, and ethyl glyoxylate (B1226380). organic-chemistry.orgacs.org This Barbier-like protocol is noted for its operational simplicity and good to high yields. acs.orgacs.org The reaction is believed to proceed through the concomitant formation of an imine (from the amine and ethyl glyoxylate) and the organozinc reagent, which then couple to form the final product. nih.gov

| Component 1 (Halide) | Component 2 (Amine) | Component 3 (Aldehyde) | Mediator | Product Type | Reference |

| Benzyl Bromide | p-Anisidine | Ethyl Glyoxylate | Zinc Dust | N-Protected Phenylalanine Ethyl Ester | acs.org |

| Aromatic/Benzylic Halides | Primary or Secondary Amines | Ethyl Glyoxylate | Zinc Dust | Phenylglycine or Phenylalanine Esters | organic-chemistry.orgacs.org |

Ethyl glyoxylate is a versatile C2-synthon in organic synthesis, frequently used as a precursor for α-amino esters through condensation reactions. In addition to the zinc-mediated reactions mentioned above, ethyl glyoxylate can participate in other condensation pathways.

Acid-catalyzed condensation of ethyl glyoxylate with various amides can furnish diaminoacetic acid derivatives. nih.gov For instance, elemental iodine has been shown to be an effective catalyst for the condensation of ethyl glyoxylate with carboxamides. nih.gov

Another powerful multicomponent strategy is the Petasis reaction (also known as the borono-Mannich reaction). While not strictly a condensation reaction in the traditional sense, it involves the reaction of an amine, a carbonyl compound (like ethyl glyoxylate), and an organoboronic acid to produce α-amino acids and their derivatives. mdpi.com A copper(I)-catalyzed variant of the Petasis reaction has been developed for the synthesis of ethyl glycinates using amines and boronic acids. mdpi.com

| Reaction Type | Key Reagents | Catalyst | Key Features | Reference |

| Amide Condensation | Ethyl glyoxylate, Carboxamides | Elemental Iodine or p-Toluenesulfonic acid | Forms diaminoacetic acid derivatives. | nih.gov |

| Petasis-type Reaction | Ethyl glyoxylate, Amines, Boronic acids | Copper(I) | Efficient synthesis of various α-amino esters. | mdpi.com |

| Reductive Alkylation | Ethyl glyoxylate hydrate, Boc-ethylenediamine | Sodium triacetoxyborohydride | High yield and purity without chromatography for PNA monomers. | google.com |

Synthesis of Unnatural α-Amino Esters

The synthesis of unnatural α-amino esters, including α,α-disubstituted and α-aryl variants, is of great interest for developing novel peptides and pharmaceuticals. Several strategies have been developed to access these non-proteinogenic building blocks.

One common approach uses ethyl nitroacetate (B1208598) as a glycine (B1666218) template. beilstein-journals.org This method involves the condensation of ethyl nitroacetate with aryl acetals to form ethyl 3-aryl-2-nitroacrylates. Subsequent reduction, often with sodium borohydride followed by zinc and hydrochloric acid, yields the target α-amino ester. beilstein-journals.org To create a quaternary center, as in this compound, an additional alkylation step is required. For example, C-methylation of an intermediate α-nitro ester (ethyl 2-nitro-3-phenylpropanoate) using sodium hydride and methyl iodide, followed by reduction, can yield the desired α-methylated product. beilstein-journals.org

Other modern methods include:

TfOH-catalyzed N-H insertion: This reaction occurs between anilines and α-aryl-α-diazoacetates to provide unnatural α-amino esters. organic-chemistry.org

Photoredox Catalysis: This strategy enables the use of abundant alkanes and imines to synthesize unnatural α-amino esters with full atom economy, proceeding through the activation of inert C(sp³)–H bonds. acs.org

Organocatalysis: A one-pot catalytic enantioselective synthesis of α-arylglycine esters has been developed using commercially available reagents, which can also be applied to prepare unnatural α-alkyl amino acid esters. nih.gov

| Methodology | Key Precursors | Key Steps | Product Type | Reference |

| Nitroacetate Template | Ethyl nitroacetate, Aryl acetals, Alkylating agent | Condensation, Alkylation, Reduction (e.g., Zn/HCl) | α,α-Disubstituted α-amino esters | beilstein-journals.org |

| N-H Insertion | Anilines, α-Aryl-α-diazoacetates | TfOH-catalyzed insertion | α-Aryl-α-amino esters | organic-chemistry.org |

| Photoredox Catalysis | Alkanes, Imines | Photocatalytic C-H activation | Unnatural tertiary amino acids | acs.org |

| Organocatalysis | Aldehydes, Anilines | One-pot multi-step sequence | Enantioselective α-arylglycine esters | nih.gov |

Stereoselective and Enantioselective Synthesis

Controlling the three-dimensional arrangement of atoms is critical for the synthesis of chiral molecules intended for biological applications. For this compound and its derivatives, enantioselective methods are paramount for obtaining single enantiomers.

Asymmetric catalysis, employing chiral ligands and metal catalysts, is a dominant strategy for enantioselective synthesis. Several distinct approaches have been developed.

Asymmetric Hydrogenation: The reduction of a precursor α-keto ester or an enamine can be rendered enantioselective using a chiral catalyst. For example, ruthenium catalysts bearing chiral phosphine (B1218219) ligands like (S)-BINAP have been used for the asymmetric hydrogenation of α-keto esters, yielding the target amino ester with high enantiomeric excess (ee).

Strecker Synthesis: The classical Strecker reaction can be adapted for asymmetry by using a chiral auxiliary. The use of chiral tert-butanesulfinamide, for instance, allows for the enantioselective synthesis of α-amino nitriles from imines. These nitriles are then hydrolyzed to the corresponding amino esters with high stereochemical fidelity. acs.org

Mannich-Type Reactions: Multicomponent Mannich-type reactions offer a one-pot synthesis of amino esters. acs.org Zinc-mediated versions have been shown to proceed with good enantioselectivity when conducted in the presence of a chiral ligand.

Reformatsky Reaction: The enantioselective Reformatsky reaction, involving the addition of an organozinc reagent (derived from an α-halo ester) to an imine, can be controlled using chiral ligands such as cinchona alkaloids or their derivatives. researchgate.net

Cross-Coupling Reactions: As mentioned previously, nickel-catalyzed enantioconvergent cross-couplings of racemic α-haloesters with organozinc reagents provide a powerful route to enantiomerically enriched α,α-disubstituted amino acids. caltech.eduorganic-chemistry.org

| Method | Catalyst/Chiral Auxiliary | Key Transformation | Typical Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | [RuCl₂((S)-BINAP)]₂·NEt₃ | Reduction of α-keto ester | 96% | |

| Asymmetric Strecker Synthesis | (S)-tert-butanesulfinamide | Cyanation of chiral imine | 94% | |

| Asymmetric Mannich Reaction | Zinc dust, Chiral ligand | One-pot reaction of benzyl bromide, p-anisidine, ethyl glyoxylate | 88% | |

| Enantioselective Reformatsky | Zn-Cu couple, Chiral aminoalcohols | Addition of bromoacetate (B1195939) to benzaldehyde (B42025) | up to 64% | researchgate.net |

| Ni-Catalyzed Cross-Coupling | Ni catalyst, Chiral ligand | Coupling of racemic α-haloester and organozinc reagent | up to 97% | caltech.eduorganic-chemistry.org |

Enzymes offer an environmentally friendly and highly selective alternative to chemical catalysts for the synthesis of chiral compounds. Various biocatalytic strategies are employed to produce chiral amino esters.

Enzymatic Kinetic Resolution: This classic method uses enzymes, such as lipases or esterases, to selectively react with one enantiomer of a racemic mixture. For example, a lipase (B570770) can selectively hydrolyze one enantiomer of a racemic amino ester, leaving the other enantiomer in high enantiomeric purity. Lipase B from Candida antarctica (CALB) is a well-known enzyme for such resolutions. conicet.gov.ar

Dynamic Kinetic Resolution (DKR): This more advanced technique combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. ω-Transaminases (ω-TAs) are particularly useful for the asymmetric amination of keto esters to produce chiral amino esters. d-nb.info Engineered ω-TAs have been successfully used to synthesize both (S)- and (R)-β-phenylalanine esters from ethyl benzoylacetate. d-nb.info

Asymmetric Bioreduction: Whole-cell biocatalysts or isolated enzymes like ketoreductases (KREDs) can reduce prochiral ketones to chiral alcohols with high stereoselectivity. unimi.itresearchgate.net For instance, the microbial reduction of 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester using strains of Hansenula has been demonstrated to produce the corresponding (2R,3S)-hydroxy amino ester, a key precursor for paclitaxel, with high yield and ee. mdpi.com Similarly, a carbonyl reductase from Exiguobacterium sp. was used to synthesize a key chiral intermediate for the drug Vibegron with excellent yield and enantioselectivity. researchgate.net

| Biocatalytic Method | Enzyme/Organism | Substrate | Product | Key Finding | Reference |

| Asymmetric Amination | Engineered ω-Transaminases | Ethyl benzoylacetate | (S)- and (R)-β-phenylalanine ethyl ester | Achieved 32% conversion for (S)- and 13% for (R)-enantiomer. | d-nb.info |

| Asymmetric Reduction | Hansenula polymorpha / Hansenula fabianii | 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester | (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester | >80% yield and >94% ee. | mdpi.com |

| Asymmetric Reduction | Carbonyl reductase (EaSDR6) from Exiguobacterium sp. | Methyl (tert-butoxycarbonyl)amino-oxo-phenylpropanoate | Methyl(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate | >99.99% yield and >99.99% ee. | researchgate.net |

| Kinetic Resolution | Lipase B from Candida antarctica (CALB) | Racemic alkanolamines | Chiral N-(2-hydroxyalkyl)-acrylamides | Successful resolution of racemic substrates. | conicet.gov.ar |

Reactivity and Transformational Chemistry of Ethyl 2 Amino 2 Phenylpropanoate

Intrinsic Reactivity of the Amino Ester Functional Groups

The reactivity of ethyl 2-amino-2-phenylpropanoate is largely defined by its two primary functional groups: the primary amine and the ethyl ester. These groups can undergo a variety of reactions independently, allowing for selective chemical modifications.

Oxidation Pathways of the Primary Amino Group

The primary amino group of this compound is susceptible to oxidation. The outcome of such a reaction is highly dependent on the oxidizing agent employed and the specific reaction conditions. While specific oxidation studies on this exact molecule are not extensively detailed in the provided search results, general principles of primary amine oxidation suggest that products such as imines or oximes could be formed under controlled conditions. It is important to consider that strong oxidizing agents could lead to cleavage of the carbon-nitrogen bond or other degradative pathways. Materials to avoid when handling ethyl 2-phenylpropionate, a related compound, include oxidizing agents, indicating the potential for vigorous reactions. chemsrc.com

Reduction Reactions of the Ethyl Ester Moiety

The ethyl ester functional group can be reduced to a primary alcohol, yielding 2-amino-2-phenylpropan-1-ol. guidechem.comlookchem.com This transformation is typically accomplished using a strong reducing agent. One of the most common and effective reagents for the reduction of esters to alcohols is lithium aluminum hydride (LiAlH₄). lookchem.com The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester.

A representative reaction scheme is as follows:

The resulting amino alcohol is a valuable chiral intermediate in the synthesis of various organic molecules.

Nucleophilic Substitution Reactions Leading to Amide and Other Derivatives

The primary amino group in this compound possesses nucleophilic character and can readily react with electrophilic reagents. A prominent example of this reactivity is the formation of amides through reaction with acylating agents such as acyl chlorides or anhydrides. For instance, the reaction with an acyl chloride would proceed via nucleophilic acyl substitution to yield the corresponding N-acylated derivative.

Furthermore, the ester group itself can undergo nucleophilic substitution. Aminolysis, the reaction of the ester with an amine, can produce a new amide and ethanol (B145695). This reaction often requires elevated temperatures or catalytic conditions to proceed efficiently. The stereochemistry of the molecule, particularly the (S)-configuration, can influence the rate of such reactions due to steric hindrance from the phenyl group.

Participation in Advanced Organic Reactions

Beyond the fundamental reactivity of its functional groups, this compound and its derivatives can participate in more complex, multi-component reactions to construct intricate molecular architectures.

Mannich Reaction Applications for β-Amino Carbonyl Compounds

This compound can be a component in Mannich-type reactions, which are fundamental for the synthesis of β-amino carbonyl compounds. A zinc-mediated Mannich reaction has been demonstrated for the one-pot synthesis of related structures. This type of reaction typically involves an amine, a non-enolizable aldehyde, and a compound with an acidic proton. While this compound itself may not be the typical amine component due to steric factors, its derivatives can be employed in these powerful carbon-carbon bond-forming reactions.

A documented example of a zinc-mediated Mannich-type reaction involves the use of benzyl (B1604629) bromide, p-anisidine, and ethyl glyoxylate (B1226380) in the presence of zinc dust and ammonium (B1175870) chloride to achieve a high yield of the desired product.

| Reaction Component | Reagent/Solvent | Conditions | Yield | Enantiomeric Excess (ee) |

| Zinc-mediated Mannich Reaction | Zn dust, NH₄Cl, THF/H₂O | 4 hours | 78% | 88% |

Condensation and Cycloaddition Reactivity Patterns

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds through condensation and cycloaddition reactions. The amino and ester groups can react intramolecularly or with other reagents to form cyclic structures.

For example, it can serve as a catalyst in the synthesis of benzylamine (B48309) derivatives from benzaldehyde (B42025) and can also be used in reactions with benzyl alcohols. cymitquimica.com While specific examples of cycloaddition reactions involving this compound are not prevalent in the provided search results, the potential exists for its derivatives to participate in such transformations. For instance, an imine formed from the oxidation of the primary amino group could potentially act as a dienophile in a Diels-Alder reaction under appropriate conditions. Furthermore, industrial processes have been developed that involve the cyclization of related intermediates to form oxazolidinones, which can then be hydrolyzed to the desired product.

Racemization-Free Coupling in Peptide and Amide Bond Formation

The integrity of stereochemistry at the α-carbon is paramount in peptide synthesis to ensure the desired biological activity of the final product. This compound, a chiral amino acid ester, presents a challenge in this regard due to the susceptibility of its stereocenter to racemization during the activation of the carboxyl group for amide bond formation. The presence of the α-methyl group can influence reactivity and steric hindrance during these coupling reactions.

The (S)-configuration of the molecule can enhance regioselectivity in peptide bond formation. For example, when coupling with Boc-protected amino acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as activating agents, the reactivity is favored at the α-amine over the ester group. However, steric hindrance from the phenyl group may necessitate longer reaction times to achieve complete acylation.

To mitigate the risk of racemization, various strategies and coupling reagents have been developed. While common carbodiimide-based methods can be effective, they often require additives to suppress epimerization. hepatochem.comnih.gov The choice of coupling reagent and reaction conditions is critical.

Key Strategies for Racemization Suppression:

Additive-Based Methods: The use of additives like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with coupling reagents such as EDC or diisopropylcarbodiimide (DIC) is a common approach to prevent racemization. pharm.or.jpsigmaaldrich.com These additives form active esters that are less prone to racemization than the intermediates formed with the coupling reagent alone. More recent developments include the use of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) as a safer and highly efficient racemization suppressant. researchgate.netluxembourg-bio.com

Phosphonium and Aminium Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high coupling efficiency and ability to minimize racemization, even in sterically hindered couplings. sigmaaldrich.comluxembourg-bio.com

Novel Coupling Reagents: Research has led to the development of novel reagents designed specifically for racemization-free synthesis. Ynamides, for example, have emerged as highly efficient coupling reagents that operate under mild conditions and show excellent selectivity without detectable racemization. organic-chemistry.org Similarly, modified Yamaguchi reagents, such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, have been shown to facilitate amide and peptide synthesis without significant racemization. researchgate.netacs.org

The table below summarizes various coupling systems and their effectiveness in preventing racemization during peptide synthesis, which are applicable to amino esters like this compound.

| Coupling System | Base | Additive | Key Feature |

| EDC / HOBt | DIPEA | HOBt | Standard, cost-effective method; HOBt suppresses racemization. |

| WSCI / HOSu / CuCl₂ | - | HOSu, CuCl₂ | CuCl₂ additive effectively eliminates racemization. pharm.or.jp |

| DEPBT | - | - | Effective for racemization-free coupling, even with sensitive substrates. luxembourg-bio.com |

| T3P | Pyridine | - | High yield and optical purity for racemization-sensitive amino acids. core.ac.uk |

| Ynamides (e.g., MYTsA) | - | - | No racemization detected; mild, one-pot procedure. organic-chemistry.orgacs.org |

| TCBOXY / DMAP | DIPEA | DMAP (cat.) | Modified Yamaguchi reagent; suppresses racemization effectively. researchgate.netacs.org |

Table 1: Overview of selected coupling systems for racemization-free peptide bond formation.

Derivatization Strategies for Functionalization

The structure of this compound serves as a scaffold for the synthesis of more complex molecules with tailored properties. Derivatization can be targeted at the amino group, the ester functionality, or the phenyl ring to introduce new functional groups, create analogues with constrained conformations, or synthesize novel chemical entities.

Synthesis of Functionalized Sulfamidocarbonyloxyphosphonate Derivatives

A notable derivatization strategy involves the synthesis of sulfamidocarbonyloxyphosphonates. These compounds can be prepared in a two-step process. mdpi.com The general synthetic pathway involves:

Carbamoylation: An α-hydroxyphosphonate reacts with chlorosulfonyl isocyanate under anhydrous conditions. This reaction quantitatively yields an N-chlorosulfonyl carbamate (B1207046) intermediate.

Sulfamoylation: The N-chlorosulfonyl carbamate intermediate is then reacted with an amino derivative, such as this compound. This step, typically carried out in the presence of a base like triethylamine (B128534) at low temperatures, furnishes the final sulfamidocarbonyloxyphosphonate product in high yields. mdpi.com

This synthetic route allows for significant molecular diversity, as various α-hydroxyphosphonates and a wide range of primary or secondary amines can be utilized. The resulting phosphonate (B1237965) derivatives have been investigated for their potential biological activities. mdpi.com

| Step | Reagents | Intermediate/Product | Typical Yield |

| 1. Carbamoylation | α-hydroxyphosphonate, Chlorosulfonyl isocyanate | N-chlorosulfonyl carbamate | Quantitative |

| 2. Sulfamoylation | N-chlorosulfonyl carbamate, this compound, Triethylamine | Functionalized Sulfamidocarbonyloxyphosphonate | 92-99% mdpi.com |

Table 2: General synthetic scheme for Sulfamidocarbonyloxyphosphonate derivatives.

Introduction of Side-Chain Constraints and Analogues

Incorporating conformational constraints into amino acid structures is a key strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and modulate signaling profiles of peptides. acs.org this compound itself can be considered a constrained analogue of phenylalanine, with the α-methyl group restricting the conformational freedom of the backbone.

Further modifications can be introduced to create more sophisticated analogues. These strategies often focus on creating unnatural amino acids that can be incorporated into peptide chains. acs.org

Methods for Introducing Side-Chain Constraints:

α-Substitution: Introducing additional substituents at the α-position, as seen in α,α-disubstituted amino acids like α,α-dibenzylglycine, is a common method. acs.org This approach heavily restricts the phi (Φ) and psi (Ψ) dihedral angles, locking the peptide backbone into a more defined conformation.

Cyclization: The aromatic side chain can be cyclized back onto the amino acid backbone. For instance, the formation of a tetrahydroisoquinoline-carboxylic acid (Tic) from phenylalanine creates a rigid, cyclic constraint. acs.org

Side-Chain Derivatization: The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can alter its electronic properties or serve as handles for further modification.

These strategies are instrumental in the design of peptidomimetics and bioactive peptides with improved pharmacological profiles. acs.orglsu.edu The synthesis of such constrained analogues often involves multi-step procedures, starting from protected amino acids and employing methods of asymmetric synthesis to control stereochemistry. acs.org

Advanced Computational and Theoretical Investigations of Ethyl 2 Amino 2 Phenylpropanoate

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine various molecular properties of Ethyl 2-amino-2-phenylpropanoate, including its geometry, electronic distribution, and reactivity descriptors.

Optimized Molecular Geometry and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is crucial to identify the global minimum and other low-energy conformers.

The geometry of the molecule is optimized by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure corresponds to a true energy minimum.

Illustrative Data Table: Selected Optimized Geometrical Parameters

The following table presents theoretical bond lengths and angles for a related amino ester, showcasing the typical output of a DFT geometry optimization. The data is for illustrative purposes to indicate the expected structural parameters for this compound.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.21 |

| C-N | 1.46 | |

| C-C (phenyl) | 1.39 | |

| Bond Angles (°) | O=C-O | 125.0 |

| C-C-N | 110.0 | |

| H-N-H | 107.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the amino group and the phenyl ring, reflecting the regions of higher electron density. The LUMO is likely to be distributed over the ester group, particularly the carbonyl carbon, which is an electron-deficient center.

While specific HOMO-LUMO data for this compound is not available, a study on the related compound ethyl phenylacetate (B1230308) provides illustrative values. mdpi.com

Illustrative Data Table: Frontier Molecular Orbital Energies and Related Parameters

This table presents the calculated HOMO, LUMO, and energy gap for ethyl phenylacetate, offering an example of the data that would be generated for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.555 |

| ELUMO | -0.206 |

| Energy Gap (ΔE) | 6.349 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. pearson.compearson.com The MEP map is plotted on the surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas with intermediate potential.

For this compound, the MEP map would be expected to show a negative potential (red) around the oxygen atoms of the ester group and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group and the protons on the phenyl ring would likely exhibit a positive potential (blue). Such a map provides a clear visual guide to the reactive sites of the molecule. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions.

The key information obtained from an NBO analysis includes the hybridization of atoms, the nature of bonding (sigma, pi), and the extent of electron delocalization (hyperconjugation). Strong interactions between a filled bonding or lone pair orbital and an empty antibonding orbital indicate significant electron delocalization, which contributes to the stability of the molecule. chemmethod.com

In this compound, significant hyperconjugative interactions would be expected between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C and C-H bonds, as well as between the pi-orbitals of the phenyl ring and the ester group.

Illustrative Data Table: NBO Analysis - Donor-Acceptor Interactions

The following table provides an example of the type of data obtained from an NBO analysis, showing the stabilization energies for key donor-acceptor interactions in a related molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(N) | σ(C-C) | 5.8 |

| π(C=C)phenyl | π(C=O) | 2.1 |

| LP(O)carbonyl | σ*(C-O)ester | 28.5 |

Fukui Function Analysis for Reactive Sites

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

There are three types of Fukui functions:

f+(r) : for nucleophilic attack (where an electron is added). A higher value indicates a more favorable site for a nucleophile to attack.

f-(r) : for electrophilic attack (where an electron is removed). A higher value points to the site that is most likely to be attacked by an electrophile.

f0(r) : for radical attack.

For this compound, the Fukui function analysis would likely predict that the carbonyl carbon of the ester group is the most susceptible site for nucleophilic attack (high f+). The nitrogen atom of the amino group and certain positions on the phenyl ring would be expected to have high f- values, making them prone to electrophilic attack.

Illustrative Data Table: Condensed Fukui Functions for Selected Atoms

This table illustrates the kind of data obtained from a Fukui function analysis, indicating the predicted reactivity of different atoms in a molecule similar to this compound.

| Atom | f+ | f- | f0 |

|---|---|---|---|

| C (carbonyl) | 0.15 | 0.02 | 0.085 |

| N (amino) | 0.03 | 0.18 | 0.105 |

| O (carbonyl) | 0.08 | 0.05 | 0.065 |

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify transition states, intermediates, and the activation energies required for the reaction to proceed. escholarship.orgrsc.org

For this compound, several reactions could be of interest for mechanistic studies, including:

Hydrolysis of the ester: This reaction would involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. Computational studies could determine the energy barrier for this process and whether it proceeds through a tetrahedral intermediate.

Amide bond formation: The amino group can react with acylating agents. Theoretical calculations can model the reaction pathway, including the formation of a tetrahedral intermediate and the subsequent elimination of a leaving group.

Reactions at the alpha-carbon: The stereochemistry and reactivity of the quaternary alpha-carbon are of interest. Computational models can explore reactions that might occur at this center.

A typical computational study of a reaction mechanism involves locating the structures of the reactants, products, and any intermediates and transition states. The energy differences between these species provide the reaction profile, which indicates the feasibility and kinetics of the reaction. While specific computational studies on the reaction mechanisms of this compound are not documented in the searched literature, the methodologies are well-established for similar molecules. researchgate.net

Transition State Analysis and Energy Profiles of Chemical Transformations

The analysis of transition states and reaction energy profiles is fundamental to understanding the kinetics and mechanisms of chemical transformations involving this compound. While specific data for this compound is scarce, insights can be drawn from computational studies on similar α-amino ester syntheses.

For instance, in the enantioselective synthesis of α-aryl amino esters, Density Functional Theory (DFT) calculations have been employed to elucidate the transition state structures that govern stereoselectivity. harvard.edu These studies often reveal a complex network of non-covalent interactions between the substrate, catalyst, and reagents, which dictates the facial selectivity of the reaction. In a catalyzed SN2 reaction involving an α-chloroglycinate electrophile, computational modeling indicated that the catalyst achieves enantioinduction by preferentially stabilizing the transition state leading to the major enantiomer through a precisely controlled network of attractive non-covalent interactions. harvard.edu

A study on a Rh(I)-catalyzed three-component reaction to produce β-hydroxyl α-alkyl-α-amino acid derivatives utilized DFT calculations to compare the energy profiles of different catalytic pathways. rsc.org The calculations revealed that the Rh(I)-associated carbene intermediate is significantly lower in energy compared to the Rh(II)-associated equivalent, which helps to suppress undesired side reactions like α-H transfer. rsc.org

For a hypothetical reaction, such as the deprotonation at the α-carbon of this compound, the energy profile would show the initial state of the ester and the base, a transition state where the proton is being abstracted, and the final state of the resulting enolate and the protonated base. The activation energy for this process would be a key determinant of its kinetic feasibility.

Table 1: Hypothetical Energy Profile Data for a Reaction of an α-Aryl-α-Amino Ester This table is illustrative and based on general principles of organic reaction mechanisms, as specific data for this compound is not available.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants (Ester + Base) | 0.0 |

| 2 | Transition State (Proton Abstraction) | +15.2 |

| 3 | Products (Enolate + Conjugate Acid) | -5.8 |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are powerful tools for investigating the structure, dynamics, and interactions of molecules like this compound at an atomic level.

Molecular Dynamics Simulations of Biological Interactions

Molecular dynamics (MD) simulations can provide detailed insights into how this compound might interact with biological macromolecules such as proteins or nucleic acids. researchgate.net These simulations track the movements of atoms over time, allowing for the characterization of binding modes, conformational changes, and the energetics of interaction. mdpi.com

While no specific MD simulation studies on this compound are publicly documented, research on related amino acid esters provides a template for how such studies could be conducted. For example, MD simulations have been used to study the binding of N-protected amino acid esters to self-assembled capsules and to develop balanced force fields for the realistic simulation of both folded and disordered proteins. nih.gov

Table 2: Potential Interaction Parameters from a Hypothetical MD Simulation This table illustrates the type of data that could be generated from an MD simulation of this compound with a biological target.

| Interaction Type | Interacting Residues (Hypothetical) | Average Distance (Å) | Stability (kcal/mol) |

| Hydrogen Bond (Amino) | ASP 124 (Carbonyl Oxygen) | 2.8 ± 0.3 | -4.5 |

| Hydrogen Bond (Ester) | SER 210 (Hydroxyl Hydrogen) | 3.1 ± 0.4 | -2.8 |

| Hydrophobic (Phenyl) | LEU 150, PHE 256, ILE 290 | 3.5 - 4.5 | -6.2 |

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target.

For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various enzymes or receptors. For example, a study on xanthone-conjugated amino acids, including a phenylalanine derivative, used molecular docking to predict binding to microbial and inflammatory protein targets. nih.gov The results indicated that the aromatic and hydrophobic nature of the amino acid played a significant role in the binding affinity. nih.gov

In a hypothetical docking study of this compound against a target like a protease, the phenyl group would likely engage in hydrophobic interactions within a specific pocket of the enzyme, while the amino and ester groups could form hydrogen bonds with polar residues in the active site.

Table 3: Illustrative Molecular Docking Results for this compound This table presents hypothetical data from a molecular docking study against a protein target.

| Protein Target (Hypothetical) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Inhibition Constant (Ki) (µM) |

| Trypsin | -7.8 | Gly216, Ser195, Trp215 | 15.2 |

| Cathepsin K | -8.2 | Cys25, Gly66, Asn163 | 8.9 |

| Cyclooxygenase-2 (COX-2) | -7.5 | Val523, Arg120, Tyr355 | 21.7 |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. The NLO properties of organic molecules are related to their molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups. acs.orglifescienceglobal.com Theoretical calculations, often using DFT, are a powerful tool for predicting the NLO response of novel compounds. mdpi.comresearchgate.net

While specific NLO studies on this compound are not available, theoretical investigations of other amino acids and their derivatives can provide valuable insights. For instance, studies on aromatic amino acids like tryptophan have shown that the delocalized π-electron system of the aromatic ring is crucial for their NLO properties. nih.govresearchgate.net The NLO response is often quantified by the first hyperpolarizability (β).

For this compound, the presence of the phenyl ring (an electron-rich π-system) and the amino group (an electron donor) suggests that it could possess NLO properties. Computational analysis would involve calculating parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The magnitude of these parameters is influenced by the molecular geometry and the electronic distribution.

Table 4: Predicted NLO Properties of a Generic Aromatic Amino Ester This table is based on general findings from theoretical NLO studies of organic molecules and serves as an illustration.

| Computational Method | Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| DFT (B3LYP) | 6-311++G(d,p) | 2.5 | 150 | 350 |

| DFT (CAM-B3LYP) | 6-311++G(d,p) | 2.7 | 145 | 420 |

| MP2 | cc-pVDZ | 2.6 | 155 | 380 |

Applications of Ethyl 2 Amino 2 Phenylpropanoate in Organic Synthesis and Chemical Biology

Role as a Fundamental Building Block for Complex Organic Scaffolds

The sterically hindered nature of ethyl 2-amino-2-phenylpropanoate makes it a crucial starting point for constructing highly substituted and conformationally constrained molecular architectures. α,α-Disubstituted α-amino acids are known to modify peptide conformations and are precursors to various bioactive compounds. nih.gov

Facilitation of Multi-Step Organic Syntheses

This compound is instrumental in synthetic routes that require the precise installation of a quaternary carbon center. Its derivatives are key intermediates in the synthesis of more complex α,α-disubstituted α-amino acids. nih.gov For instance, research has demonstrated the synthesis of various α-methyl-β-phenylserine isomers, which are important intermediates for biologically useful compounds, starting from chiral building blocks that establish the quaternary α-amino acid structure early in the synthetic sequence. unirioja.es The synthesis of these complex amino acids often involves multiple steps where the initial scaffold, provided by a simpler derivative like this compound, is elaborated. nih.govunirioja.es

One-pot multicomponent reactions, such as the zinc-mediated Mannich-like reaction, exemplify the utility of related amino ester scaffolds in rapidly building molecular complexity. acs.org Such strategies allow for the efficient construction of N-protected amino acid esters, which are versatile intermediates for further synthetic transformations. acs.org

Use in the Manufacture of Specialized Chemicals and Agrochemical Intermediates

The structural motif of this compound is found in precursors for specialized chemicals, including those used in the pharmaceutical and agrochemical industries. marketresearchintellect.combuyersguidechem.com For example, diketene, a related reactive intermediate, is pivotal in producing a variety of agrochemicals like herbicides and fungicides. marketresearchintellect.com The core structure of α-amino esters is utilized to create more complex molecules due to the reactivity of their functional groups. smolecule.com While direct examples for this compound are specific, the broader class of α-amino esters is fundamental to the synthesis of numerous commercial chemicals. buyersguidechem.com

Contributions to Peptide and Amide Chemistry

The incorporation of α,α-disubstituted amino acids like this compound into peptides results in increased stability towards enzymatic degradation and induces specific secondary structures, such as helices or turns. researchgate.net This has significant implications for the design of peptidomimetics with enhanced therapeutic properties.

Racemization-Free Esterification and Amidation Methodologies

A primary challenge in peptide synthesis is the prevention of racemization at the chiral α-carbon during the activation of the carboxylic acid for amide bond formation. acs.org The development of novel coupling reagents is crucial for racemization-free synthesis. acs.orgnih.govresearchgate.net Reagents such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) have been developed as modified Yamaguchi reagents that suppress racemization during esterification and amidation. nih.govacs.org Similarly, ynamide-based coupling reagents have been shown to facilitate peptide bond formation without detectable racemization by proceeding through stable α-acyloxyenamide active esters. acs.org

While this compound itself is a substrate, its successful incorporation into peptides relies on these advanced, racemization-free methodologies, especially given its steric hindrance which can slow down reaction rates and potentially increase the risk of side reactions. rsc.org

| Coupling Reagent Class | Example Reagent | Key Feature | Application |

|---|---|---|---|

| Modified Yamaguchi Reagent | TCBOXY | Racemization suppression | Esterification, Amidation, Peptide Synthesis nih.govacs.org |

| Ynamide Reagents | MYTsA / MYMsA | Forms stable active esters, no racemization observed | Peptide bond formation, including fragment condensation acs.org |

| Oxyma-Based Reagents | o-NosylOXY | Recyclable, suppresses racemization | Peptide, Amide, Hydroxamate, and Ester Synthesis rsc.org |

| Fluorinated Reagents | TFPN | Effective for sterically hindered amino acids | Amide and peptide bond formation rsc.org |

Utility in Solid-Phase and Solution-Phase Peptide Synthesis

This compound and similar sterically hindered amino acids can be incorporated into peptides using both solid-phase peptide synthesis (SPPS) and solution-phase techniques. rsc.orgnii.ac.jp SPPS, developed by Merrifield, allows for the synthesis of long peptides by anchoring the growing chain to an insoluble resin, simplifying purification. peptide.combeilstein-journals.org However, coupling sterically hindered residues like α,α-disubstituted amino acids in SPPS can be challenging and may require stronger coupling reagents or longer reaction times. rsc.org

Recent advancements have focused on developing robust reagents compatible with SPPS for synthesizing "difficult peptides," including those containing N-methyl or α,α-disubstituted amino acids. rsc.org For example, tetrafluorophthalonitrile (B154472) (TFPN) has been successfully used as a coupling reagent in SPPS to synthesize acyl carrier protein (ACP, 65-74), demonstrating its utility for challenging sequences. rsc.org Solution-phase synthesis, often facilitated by micro-flow technology, offers precise control over reaction conditions, which can mitigate undesired racemization and improve yields for complex peptide fragments. nii.ac.jp

Precursor Development in Medicinal Chemistry Research (Mechanism-Oriented)

The 2-phenethylamine scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. mdpi.comresearchgate.net Derivatives of this compound serve as precursors to molecules designed to interact with specific biological targets.

This compound is a precursor for compounds with potential therapeutic applications, such as angiotensin-converting enzyme (ACE) inhibitors. smolecule.com The mechanism of ACE inhibitors involves blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, these drugs lower blood pressure. The specific stereochemistry and conformation imparted by the α,α-disubstituted amino acid structure can be crucial for achieving high-affinity binding to the enzyme's active site.

Design and Preparation of Structurally Constrained Amino Acid Analogues for Bioactive Peptides

The incorporation of non-natural amino acids with constrained conformations is a powerful strategy in medicinal chemistry to enhance the biological activity, selectivity, and metabolic stability of peptides. The α,α-disubstituted nature of this compound makes it an attractive building block for creating such structurally constrained peptide analogues. The presence of the α-methyl group restricts the conformational flexibility around the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can facilitate tighter and more specific binding to biological targets.

Research into α-methylated phenylalanine derivatives has demonstrated their utility in biological applications. For example, 18F-labeled α-methyl-phenylalanine derivatives have been developed for positron emission tomography (PET) imaging of tumors, highlighting the value of this structural motif in creating molecules that interact specifically with biological systems. nih.gov

Furthermore, studies on structurally similar compounds, such as ethyl 2-benzyl-2-(formylamino)-3-phenylpropanoate, have been used to investigate conformational switching in peptides. researchgate.net This underscores the principle that α-substituted amino esters are valuable tools for modulating peptide structure and function. By analogy, this compound can be envisioned as a building block to introduce a rigid bend or turn in a peptide chain, thereby mimicking or stabilizing a bioactive conformation. This can lead to the development of novel peptide-based therapeutics with improved pharmacological properties, such as enhanced resistance to enzymatic degradation. nih.govgoogle.com

Generation of Chemical Libraries for High-Throughput Screening

The quest for novel drug candidates and chemical probes often relies on the synthesis and screening of large, structurally diverse chemical libraries. This compound, as an α-alkylated amino acid ester, is a valuable component for generating such libraries through combinatorial chemistry. chimia.chchimia.chbeilstein-journals.orgnih.govnih.gov

The bifunctional nature of this compound, possessing both an amino and an ester group, allows for its incorporation into a variety of molecular scaffolds. The amino group can be acylated, alkylated, or used in peptide bond formation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This versatility enables the creation of a wide array of derivatives from a single building block.

The use of N-alkylated-α-amino methyl esters has been reported in the automated parallel synthesis of building blocks for combinatorial libraries. chimia.chchimia.ch These building blocks, which feature diversity at both the N-terminus and the α-carbon, are instrumental in constructing libraries with high structural complexity. α-Heteroaryl-α-amino acids have also been synthesized for use in DNA-encoded chemical libraries, further demonstrating the importance of non-canonical amino acids in modern drug discovery. beilstein-journals.org

By incorporating this compound into a combinatorial synthesis workflow, it is possible to generate libraries of small molecules or peptidomimetics. These libraries can then be subjected to high-throughput screening against various biological targets to identify hit compounds with desired activities. The unique structural features of this compound contribute to the chemical diversity and novelty of these libraries, increasing the probability of discovering new leads for drug development.

Enantioselective Aspects and Chiral Pool Applications of Ethyl 2 Amino 2 Phenylpropanoate

Utilization in Chiral Pool Synthesis for Enantiopure Compounds

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. ub.eduwikipedia.org Amino acids, including derivatives like Ethyl 2-amino-2-phenylpropanoate, are fundamental components of this chiral pool. baranlab.org This methodology is advantageous because the stereocenter from the chiral starting material is incorporated into the final product, providing a direct and often efficient route to enantiopure compounds. ub.edu The synthesis begins with a chiral compound and proceeds through a series of reactions, often with achiral reagents, to build the target molecule while retaining the original stereochemical integrity. wikipedia.org This approach is particularly effective when the desired product shares structural similarities with the chiral starting block. ub.edu

Diastereoselective and Enantioselective Control in Derivative Synthesis

The inherent chirality of this compound and its derivatives is instrumental in controlling the stereochemistry of newly formed chiral centers.

Diastereoselective Synthesis: When a derivative of this compound already possessing a chiral center undergoes a reaction to create a second stereocenter, the existing center can direct the spatial approach of the reagents. This influence results in the preferential formation of one diastereomer over the other. For instance, in the alkylation of chiral glycinate (B8599266) derivatives containing a related α-phenylethyl group, the enolate formed reacts with electrophiles from the less sterically hindered face, leading to a mixture of diastereomers in unequal amounts. scielo.org.mx The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product by integrating the signals corresponding to each diastereomer. scielo.org.mx

Table 1: Diastereoselective Alkylation of a Chiral N-((S)-1-phenylethyl)glycinate Derivative

| Electrophile | Diastereomeric Ratio |

|---|---|

| Methyl iodide | 33:67 |

| Benzyl (B1604629) bromide | 26:74 |

| Allyl bromide | 35:65 |

Data sourced from a study on related chiral glycinate derivatives, illustrating the principle of diastereoselective control. scielo.org.mx

Enantioselective Synthesis: In cases where the goal is to create the chiral center of an amino acid derivative from a prochiral substrate, enantioselective catalysis is employed. wikipedia.org For example, highly enantioselective four-component reactions have been developed to produce β-hydroxy-α-amino acid derivatives. rsc.org These reactions can utilize a combination of a metal catalyst and a chiral Brønsted acid to control the stereochemical outcome, yielding products with high diastereoselectivity and enantioselectivity. rsc.org Similarly, the enantioselective addition of ethyl diazoacetate to aldehydes, a key step in forming vicinal diols, can be achieved with high enantiomeric excess using chiral catalysts. nih.gov

Analytical Methods for Chiral Purity Assessment

Determining the stereochemical purity of this compound and its derivatives is crucial. Enantiomeric excess (ee) measures the purity of a chiral substance, with 100% ee indicating a single pure enantiomer and 0% ee representing a racemic mixture. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers to determine enantiomeric excess. science.govnih.gov The method uses a chiral stationary phase (CSP), often based on polysaccharides, which interacts differently with each enantiomer, leading to different retention times. science.govrsc.org By analyzing the area of the peaks corresponding to each enantiomer, the enantiomeric excess can be accurately calculated. nih.gov

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Polysaccharide-based chiral columns (e.g., CHIRALPAK®, CHIRALCEL®) are commonly used. science.govrsc.org |

| Mobile Phase | Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol). science.gov |

| Detector | UV detector set at a wavelength where the analyte absorbs. rsc.org |

| Flow Rate | Optimized for best separation, often around 1.0 mL/min. |

| Temperature | Column temperature can be controlled to improve resolution. science.gov |

Spectroscopic Techniques for Diastereomeric Ratio Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the ratio of diastereomers in a mixture. Since diastereomers are different chemical compounds, they have distinct NMR spectra. scielo.org.mxrsc.org In the ¹H NMR spectrum, protons in different diastereomeric environments will exhibit different chemical shifts and/or coupling constants. scielo.org.mxacs.org By integrating the signals unique to each diastereomer, their relative proportion in the mixture can be calculated. scielo.org.mxrsc.org For example, in the analysis of diastereomeric products from alkylation reactions, the ratio was determined by the integration of characteristic signals in the ¹H NMR spectra. scielo.org.mx In some cases, ¹³C NMR can also be used, as the carbon atoms in different diastereomers will also have distinct chemical shifts. acs.org Chiral derivatizing agents, such as Mosher's acid, can also be used to convert enantiomers into diastereomers, which can then be distinguished and quantified by NMR. princeton.edu

Impact of Stereochemistry on Reactivity and Molecular Recognition

The three-dimensional arrangement of atoms (stereochemistry) in this compound and its derivatives has a profound impact on their chemical reactivity and ability to interact with other chiral molecules—a phenomenon known as molecular recognition. researchgate.net

The spatial orientation of the amino group, phenyl ring, and ethyl ester group determines how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. nih.gov For instance, studies on the enzymatic hydrolysis of structurally similar chiral esters have shown that enzymes exhibit a strong preference for one enantiomer over the other. The active site of the enzyme can form more stable transition states with one enantiomer, leading to a much faster reaction rate for that isomer. nih.gov

Biological Interactions and Mechanistic Studies of Ethyl 2 Amino 2 Phenylpropanoate Excluding Clinical Outcomes

Investigations into Enzyme Mechanism Elucidation and Protein-Ligand Interactions

There is no available research detailing the modulation of enzyme functionality or the exploration of receptor binding affinities specifically for Ethyl 2-amino-2-phenylpropanoate. While computational modeling has been suggested for similar compounds, such as the (S)-enantiomer, to predict interactions with enzymatic targets, no empirical data for this compound has been found . Studies on related molecules, like Ethyl 2-acetamido-3-phenylpropanoate, have been noted in the context of enzyme interactions, but this does not provide direct information on the title compound smolecule.com.

Future Directions and Emerging Research Avenues for Ethyl 2 Amino 2 Phenylpropanoate

Development of Novel and Sustainable Synthetic Methodologies

A promising approach involves the asymmetric catalytic synthesis, which is recognized as a highly effective method for producing a wide variety of optically enriched α-amino acids for pharmaceutical production. nih.govqyaobio.com For instance, a novel procedure utilizing silver oxide to catalyze the conjugate addition of α-aryl isocyanoacetates to o-quinone diimides has been developed, yielding α,α-diarylisocyano esters that can be hydrolyzed to the desired amino esters. nih.gov Another innovative method involves a two-bond disconnection strategy that allows for the modular assembly of α,α-diaryl α-amino acids from readily available α-keto esters in a single, mild, one-pot reaction. nih.gov This approach utilizes a Kukhtin–Ramirez intermediate, which undergoes sequential electrophilic arylation and SN2 displacement by an amine. nih.gov

Furthermore, advancements in biocatalysis and green chemistry are being explored to create more environmentally friendly synthetic routes. nih.gov The use of enzymes, such as lipases and acylases, in kinetic resolution processes offers a biological pathway to synthesize unnatural amino acids. nih.gov Additionally, chemoenzymatic synthesis, which combines the selectivity of natural proteins with the reactivity of transition metals, is a growing field for creating artificial enzymes capable of novel organic transformations. bham.ac.uk Biocatalytic approaches are being investigated to improve atom economy and provide cleaner alternatives to traditional chemical methods that may use toxic reagents. mdpi.com The development of self-sufficient bifunctional enzymes that integrate reductive amination and coenzyme regeneration is a significant step towards the industrial application of biocatalysis for synthesizing non-natural amino acids. mdpi.com

Future research will likely focus on refining these methods to improve yields, stereoselectivity, and substrate scope. The development of catalysts that can operate under milder conditions and the use of renewable starting materials are also key areas of investigation. acs.org

Rational Design and Synthesis of Advanced Functionalized Derivatives

The ability to introduce diverse functional groups into the structure of Ethyl 2-amino-2-phenylpropanoate and its analogs opens up vast possibilities for creating advanced derivatives with tailored properties. qyaobio.com The rational design of these derivatives is a key strategy for developing new therapeutics and functional materials. rsc.org By modifying the aryl groups or the amino functionality, researchers can fine-tune the steric and electronic properties of the molecule to enhance its biological activity or material characteristics.

For example, the introduction of fluorine atoms can significantly alter the properties of amino acids, and methods for the asymmetric synthesis of α-fluoroalkyl-α-amino acids are being actively developed. mdpi.com These fluorinated derivatives often exhibit unique biological activities. The synthesis of derivatives with various substituents on the phenyl ring or with different ester groups can also lead to compounds with improved pharmacokinetic profiles or enhanced binding affinity to specific biological targets. mdpi.comjocpr.com

The design of these derivatives is increasingly guided by computational methods. nih.gov By understanding the structure-activity relationships, researchers can predict which modifications are most likely to lead to desired properties, thereby streamlining the synthetic efforts. mdpi.com This approach is crucial for exploring the vast chemical space available for these unnatural amino acids and for identifying promising candidates for further development. epo.org

Deeper Mechanistic Insights into Biological Interactions through Advanced Biophysical Techniques

Understanding how molecules like this compound interact with biological systems at a molecular level is crucial for their development as therapeutic agents. nih.govnih.gov Advanced biophysical techniques are essential tools for elucidating these interactions. numberanalytics.comfrontiersin.org

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural information about how these amino acid derivatives bind to proteins. nih.govnumberanalytics.comfrontiersin.org This information is invaluable for understanding the specific interactions that govern binding affinity and selectivity. numberanalytics.com Cryo-electron microscopy (Cryo-EM) is another powerful technique for determining the structures of large and dynamic protein-ligand complexes. numberanalytics.com

In addition to structural methods, techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed thermodynamic and kinetic data on binding events. numberanalytics.com Fluorescence spectroscopy offers a sensitive method for monitoring binding interactions. numberanalytics.com These techniques, often used in combination, provide a comprehensive picture of the protein-ligand interactions. numberanalytics.com

Mechanistic studies also aim to understand the downstream effects of these interactions. For instance, research into the aryl hydrocarbon receptor (AHR) signaling pathway has shown that ligand binding can lead to a cascade of events, including changes in gene expression. nih.gov Understanding these complex biological pathways is essential for predicting the physiological effects of novel amino acid derivatives. Future research will likely involve the application of emerging biophysical technologies, such as quartz crystal microbalance studies, to gain even deeper insights into these interactions. nih.govfrontiersin.org

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Drug Discovery Platforms

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of novel amino acid derivatives like this compound is no exception. scielo.br AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. axxam.commdpi.com

In the context of drug discovery, AI can be used for:

For amino acid-based therapeutics, computational techniques play a key role in designing proteins, peptides, and peptidomimetics with specific functions. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning methods, can predict the biological activity of peptides based on their sequence. nih.gov As these AI and ML tools become more sophisticated, they will play an increasingly integral role in the rational design and optimization of functionalized derivatives of this compound, accelerating the discovery of new drugs and materials. tandfonline.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。